PI3Kα Biochemical Potency: NIBR-17 Exhibits 52-Fold Higher Activity than Buparlisib
In cell-free enzymatic assays, NIBR-17 inhibits PI3Kα with an IC50 of 1 nM, representing a 52-fold increase in potency compared to Buparlisib (IC50 = 52 nM) . This substantial difference in target engagement at the molecular level suggests NIBR-17 may achieve more complete pathway inhibition at lower concentrations, potentially reducing off-target liabilities associated with higher drug exposure.
| Evidence Dimension | PI3Kα enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Buparlisib (BKM120): 52 nM |
| Quantified Difference | 52-fold more potent |
| Conditions | Cell-free biochemical lipid kinase assay |
Why This Matters
Greater enzymatic potency may translate to lower required dosing for target engagement, potentially improving therapeutic index.
